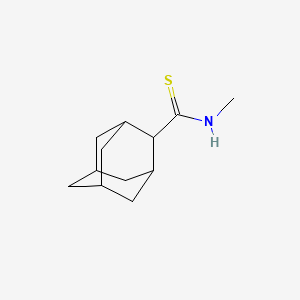![molecular formula C21H16N2O B5719938 N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide, also known as 4-CN-BINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-3-carboxamides and is structurally related to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. The purpose of
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide exerts its effects by binding to the CB1 receptor and activating it. This leads to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. The activation of the CB1 receptor by N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide results in the release of neurotransmitters such as dopamine, which is involved in the regulation of mood and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide are primarily mediated through the activation of the CB1 receptor. The compound has been shown to produce a range of effects, including analgesia, sedation, and euphoria. It has also been reported to produce adverse effects such as anxiety, paranoia, and hallucinations. The potency of the compound is significantly higher than that of natural cannabinoids such as THC, which can lead to more severe effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide has several advantages for use in lab experiments. The compound is highly potent and has a long half-life, which allows for the study of its effects over extended periods. It is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of the compound include its potential for producing adverse effects and the lack of information on its long-term effects.
Direcciones Futuras
For the study of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide include the development of more selective agonists of the CB1 receptor and the study of the long-term effects of synthetic cannabinoids on the brain and central nervous system.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide involves the condensation of 4-cyanobenzyl chloride and 4-biphenylcarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization. The purity of the compound can be improved through further purification methods such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide has been primarily used in scientific research to study the cannabinoid receptor system. This compound acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. Synthetic cannabinoids such as N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide have been used to study the effects of CB1 receptor activation on these processes.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-15-14-16-6-12-20(13-7-16)23-21(24)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAVNLXOUMZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)
![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)
